((4-Chloro-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide
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Overview
Description
{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfanyl group, and a methanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide typically involves multiple steps. The starting materials often include 4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole and a suitable sulfanyl reagent. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide include:
- Allylamine : An organic compound with a similar sulfanyl group.
- 2-Hydroxy-2-methylpropiophenone : A compound with a similar pyrazole ring structure.
Uniqueness
What sets {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H14BrClN4OS |
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Molecular Weight |
377.69 g/mol |
IUPAC Name |
(4-chloro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C12H13ClN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H |
InChI Key |
GBSDPAULUGUUIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)CSC(=N)N.Br |
Origin of Product |
United States |
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